4-{[2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxo-1-propenyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
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Overview
Description
4-[[2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxoprop-1-enyl]amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a sulfonamide and a member of benzenes.
Scientific Research Applications
Photodynamic Therapy
A study by Pişkin, Canpolat, and Öztürk (2020) explored the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These derivatives, closely related to the queried compound, demonstrated significant potential for use in photodynamic therapy, especially for treating cancer. They exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Karakuş et al. (2018) synthesized derivatives of benzenesulfonamide, including compounds structurally similar to the requested compound. These derivatives displayed marked anticancer activity, particularly against human colorectal carcinoma and cervix carcinoma cell lines. Their pharmacokinetic properties were also examined through ADMET studies, highlighting their potential as selective anticancer compounds (Karakuş et al., 2018).
Antitumor Properties
Sławiński and Brzozowski (2006) synthesized novel benzenesulfonamide derivatives, including compounds with structural similarities to the queried chemical. They assessed these compounds' in vitro antitumor activities, revealing significant effectiveness against non-small cell lung cancer and melanoma cell lines. This indicates the potential application of such compounds in targeted cancer therapy (Sławiński & Brzozowski, 2006).
Anticonvulsant Activity
Singh, Sarthy, and Lohani (2012) studied the anticonvulsant activity of a series of 1,3,4-thiadiazol derivatives. These derivatives, which include structural elements similar to the queried compound, showed promising anticonvulsant activities when evaluated using the maximal electroshock method. This suggests their potential utility in developing new anticonvulsant drugs (Singh, Sarthy, & Lohani, 2012).
Antimicrobial Properties
Deohate and Berad (2009) synthesized and characterized compounds including 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives. These compounds were assessed for antimicrobial activity against various gram-positive and gram-negative microorganisms. The presence of a thiadiazole moiety, as in the queried compound, could contribute to antimicrobial properties (Deohate & Berad, 2009).
Properties
Molecular Formula |
C20H16ClN5O4S2 |
---|---|
Molecular Weight |
490g/mol |
IUPAC Name |
4-[[(Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxoprop-1-enyl]amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H16ClN5O4S2/c1-2-18-24-25-20(31-18)26-32(28,29)15-6-4-14(5-7-15)22-10-12(11-27)19-23-16-9-13(21)3-8-17(16)30-19/h3-11,22H,2H2,1H3,(H,25,26)/b12-10+ |
InChI Key |
SKJVFUIUEWSROH-ZRDIBKRKSA-N |
Isomeric SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C(\C=O)/C3=NC4=C(O3)C=CC(=C4)Cl |
SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC=C(C=O)C3=NC4=C(O3)C=CC(=C4)Cl |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC=C(C=O)C3=NC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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